molecular formula C7H14N2O2 B1526396 2-(Cyclopentyloxy) acetohydrazide CAS No. 1239311-07-9

2-(Cyclopentyloxy) acetohydrazide

Cat. No. B1526396
CAS RN: 1239311-07-9
M. Wt: 158.2 g/mol
InChI Key: FUIDVFBWAIISAI-UHFFFAOYSA-N
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Description

2-(Cyclopentyloxy)acetohydrazide is a chemical compound with the molecular formula C7H14N2O2 . It is used in laboratory settings .

Scientific Research Applications

Corrosion Inhibition for Mild Steel

2-(Cyclopentyloxy) acetohydrazide: derivatives have been studied as novel inhibitors for mild steel corrosion. The research indicates that organic nanoparticles (ONPs) derived from these compounds can significantly protect mild steel in corrosive environments, such as those involving hydrochloric acid (HCl). The inhibition efficiency of these ONPs increases with concentration, showcasing their potential in industrial applications like cooling water systems, pipes, and oil production units .

Antibacterial and Antifungal Activities

Derivatives of 2-(Cyclopentyloxy) acetohydrazide have been synthesized and evaluated for their antibacterial and antifungal properties. These compounds have shown significant activity against various strains of bacteria and fungi, indicating their potential as novel treatments for infectious diseases. The research suggests that these derivatives can serve as DNA gyrase inhibitors, which is a crucial enzyme for bacterial DNA replication .

Potential BioA Inhibitors

In the quest for new therapeutic agents, 2-(Cyclopentyloxy) acetohydrazide derivatives have been identified as potential inhibitors of BioA. This enzyme plays a vital role in the biosynthesis of biotin, a critical coenzyme for carboxylase enzymes. Inhibiting BioA could lead to new treatments for bacterial infections, as it would disrupt the bacteria’s ability to synthesize this essential nutrient .

Anticorrosive Nanomaterials

The application of 2-(Cyclopentyloxy) acetohydrazide in the development of anticorrosive nanomaterials is a promising field. The research has demonstrated that these compounds can form nanoparticles that exhibit excellent anticorrosive properties. These nanomaterials could be applied to protect various metals and alloys in harsh industrial conditions .

Antimicrobial Drug Development

The antimicrobial properties of 2-(Cyclopentyloxy) acetohydrazide derivatives make them candidates for the development of new antimicrobial drugs. Their ability to inhibit bacterial and fungal growth could lead to the creation of medications that are effective against resistant strains of microorganisms .

Industrial Coatings

Due to their protective properties against corrosion, 2-(Cyclopentyloxy) acetohydrazide derivatives could be used in the formulation of industrial coatings. These coatings would enhance the durability and lifespan of metal structures, particularly in environments prone to corrosion .

Research on Metal Surface Treatments

The interaction of 2-(Cyclopentyloxy) acetohydrazide derivatives with metal surfaces is an area of ongoing research. Understanding how these compounds adhere to and protect metal surfaces can lead to improved methods for treating metals used in construction, manufacturing, and other industrial processes .

Exploration of Novel Chemical Pathways

Finally, the study of 2-(Cyclopentyloxy) acetohydrazide and its derivatives can lead to the discovery of novel chemical pathways. These pathways could have implications in various fields of chemistry and materials science, potentially leading to the development of new synthetic methods and materials .

Future Directions

While specific future directions for 2-(Cyclopentyloxy)acetohydrazide are not mentioned in the search results, the field of theoretical and computational chemistry, which includes the study of such compounds, is advancing rapidly due to improvements in high-performance computational facilities and artificial intelligence approaches . This progress is expected to lead to new insights into the properties and potential applications of a wide range of chemical compounds.

properties

IUPAC Name

2-cyclopentyloxyacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c8-9-7(10)5-11-6-3-1-2-4-6/h6H,1-5,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUIDVFBWAIISAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopentyloxy) acetohydrazide

Synthesis routes and methods

Procedure details

2.60 g of cyclopentyloxyacetic acid (18.03 mmol, 1.0 eq.) are placed in 50 mL of dichloromethane at room temperature with stirring. 2.86 g of tert-butyl hydrazinecarboxylate (21.64 mmol, 1.2 eq.), 2.437 g of hydroxybenzotriazole (18.03 mmol, 1.0 eq.), 4.148 g of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (21.64 mmol, 1.2 eq.) and 4.08 mL of diisopropylethylamine (23.44 mmol, 1.3 eq.) are successively added with stirring. After 18 hours, the reaction medium is diluted with dichloromethane and washed twice with water. The organic phase is dried over sodium sulfate, filtered and evaporated. The residue is dissolved in 60 mL of dichloromethane. 15 mL of trifluoroacetic acid (201.93 mmol, 11.20 eq.) are added. The reaction medium is stirred for 2 hours and concentrated under vacuum. The residue is chromatographed on silica gel, eluting with a dichloromethane/methanol/aqueous ammonia gradient ranging from 99/1/0.1 to 95/5/0.5. 2.7 g of cyclopentyloxyacetic acid hydrazide are obtained.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
2.86 g
Type
reactant
Reaction Step Two
Quantity
2.437 g
Type
reactant
Reaction Step Two
Quantity
4.148 g
Type
reactant
Reaction Step Two
Quantity
4.08 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.